molecular formula C6H9Cl2N3 B13010327 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Cat. No.: B13010327
M. Wt: 194.06 g/mol
InChI Key: DJOQBHGMPDUNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a heterocyclic compound that features a fused imidazole and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with α-haloketones, followed by cyclization to form the imidazo[1,5-a]pyrazine core. The chlorination step is usually performed using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or alkylamines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding N-oxide.

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in hydrogen bonding or halogen bonding, influencing the compound’s binding affinity and specificity. The fused ring system provides a rigid framework that can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
  • Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
  • 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

Uniqueness

3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. The fused imidazo[1,5-a]pyrazine ring system also provides a distinct structural framework that can be exploited for various applications.

Properties

Molecular Formula

C6H9Cl2N3

Molecular Weight

194.06 g/mol

IUPAC Name

3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride

InChI

InChI=1S/C6H8ClN3.ClH/c7-6-9-4-5-3-8-1-2-10(5)6;/h4,8H,1-3H2;1H

InChI Key

DJOQBHGMPDUNEH-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CN=C2Cl)CN1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.